N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-5-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with additional functional groups.
Reduction: Amine derivatives with reduced imidazole rings.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methylbenzenamine: Similar structure but lacks the imidazole ring.
N-(3-bromo-5-methylphenyl)-2-fluorobenzenemethanamine: Contains a fluorine atom instead of the imidazole ring.
3-bromo-5-methyl-N-propylbenzenesulfonamide: Contains a sulfonamide group instead of the imidazole ring.
Uniqueness
N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both the bromine-substituted phenyl ring and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12BrN3 |
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Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3-bromo-5-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3/c1-7-4-8(11)6-9(5-7)14-10-12-2-3-13-10/h4-6H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
GXEFYHXOIOVIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2=NCCN2 |
Origin of Product |
United States |
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